2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-6(8)7-5-19-10(16)9(7)11(17)18/h1-5H,16H2,(H,17,18) |
InChI Key |
RARUIYTVXJNYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Components
-
Ketone : 2-(Trifluoromethyl)acetophenone (or its derivatives) introduces the trifluoromethylphenyl substituent.
-
Cyanoacetamide : Provides the nitrile and amide functionalities for cyclization.
-
Sulfur : Facilitates ring closure via nucleophilic attack.
Catalytic Systems
-
Base Catalysts : Potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) in ethanol/water mixtures (Table 1).
-
Heterogeneous Catalysts : N-Methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) enhances recyclability and yields (91%) under mild conditions.
Table 1: Gewald Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH (10% aq) | Ethanol | 50 | 1–2 | 37–58 |
| Na₂CO₃ | Ethanol | 40–50 | 4 | 50–79 |
| P-PANF | Toluene | 80 | 4 | 89 |
The reaction proceeds via a Knoevenagel condensation, sulfur incorporation, and intramolecular cyclization. Density functional theory (DFT) studies confirm that the trifluoromethyl group enhances electrophilicity at the α-carbon, accelerating nucleophilic attack by sulfur.
Michael Addition-Cyclization Pathway
An alternative route involves Michael addition followed by cyclization, suitable for substrates incompatible with Gewald conditions:
Reaction Steps
-
Michael Addition : Cyanothioacetamide reacts with α-bromochalcones (e.g., 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone) to form a thioether intermediate.
-
Cyclization : Intramolecular nucleophilic substitution (SN2) or nucleophilic addition-elimination forms the thiophene ring.
Table 2: Cyclization Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | Ethanol | 0.5 | 38–40 |
| Na₂CO₃ | Ethanol | 4 | 48–55 |
DFT calculations reveal that the S,S-diastereomer of the Michael adduct undergoes cyclization via an SN2 mechanism (activation energy: 27.9 kJ/mol), while the R,S-diastereomer follows a higher-energy pathway (298.8 kJ/mol).
Post-Synthesis Functionalization: Nitrile Hydrolysis
The carboxylic acid moiety is introduced via hydrolysis of a precursor nitrile:
Acidic Hydrolysis
Alkaline Hydrolysis
Alternative Synthetic Strategies
Triflyl-Based Cyclization
Trifluoromethanesulfonyl (trifyl) groups facilitate cyclization in polar aprotic solvents (e.g., DMF, acetonitrile). This approach, used for azetidine derivatives, could be extrapolated to stabilize reactive intermediates in thiophene synthesis.
Mechanistic and Structural Considerations
-
Trifluoromethyl Effects : The -CF₃ group increases lipophilicity (logP: 3.2) and electron-withdrawing properties, favoring nucleophilic aromatic substitution and stabilizing transition states.
-
Stereoelectronic Control : The ortho-trifluoromethyl group imposes steric hindrance, directing regioselectivity during cyclization.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Research indicates that 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid exhibits significant antimicrobial and anticancer properties. The trifluoromethyl substitution is believed to enhance membrane penetration, allowing the compound to interact effectively with target proteins and modulate enzyme activities.
Applications in Medicinal Chemistry
- Antimicrobial Agents : Due to its ability to disrupt microbial cell membranes, this compound holds potential as a new class of antimicrobial agents.
- Anticancer Research : Its ability to modulate pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics.
- Drug Development : The compound's unique properties make it suitable for drug development aimed at targeting specific biological pathways.
Comparative Analysis with Related Compounds
The following table outlines structural comparisons with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid | Fluorine instead of trifluoromethyl | Less lipophilic than trifluoromethyl derivative |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid | Chlorine instead of trifluoromethyl | Similar reactivity but lower biological activity |
| 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acid | Nitro group instead of trifluoromethyl | Different electronic properties affecting reactivity |
The presence of the trifluoromethyl group imparts distinctive electronic and steric properties that enhance its lipophilicity and potential biological activity compared to analogs containing fluorine, chlorine, or nitro groups.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid in various applications:
-
Antimicrobial Studies :
- A study demonstrated its effectiveness against several strains of bacteria, suggesting its potential as an alternative treatment option in antimicrobial therapy.
-
Anticancer Activity :
- Research indicated that the compound inhibits cancer cell growth by interfering with specific signaling pathways involved in cell division.
-
Synthetic Applications :
- Investigations into alternative synthetic routes have shown promise in optimizing conditions for better yields and functionalization, enhancing its applicability in pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxamide (CAS 1016889-40-9)
- Structural Differences :
- The -CF₃ group is at the 4-position of the phenyl ring (vs. 2-position in the target compound).
- Carboxamide (-CONH₂) replaces the carboxylic acid (-COOH) at position 3.
- Implications: The 4-CF₃ substitution may alter steric interactions in biological targets.
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate (CAS 899684-20-9)
- Structural Differences :
- Ethyl ester replaces the carboxylic acid.
- Implications :
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (CAS 61019-23-6)
- Structural Differences :
- Chlorine (-Cl) replaces -CF₃ on the phenyl ring.
- Carboxamide functional group.
- Implications :
Substituent Electronic Effects
- Trifluoromethyl (-CF₃) vs. Difluoromethoxy (-OCHF₂): Methyl 2-amino-4-(4-(difluoromethoxy)phenyl)thiophene-3-carboxylate (CAS 832737-30-1) features -OCHF₂, which is bulkier and less electron-withdrawing than -CF₃. This may reduce binding affinity to targets requiring strong electron withdrawal .
- -CF₃ vs.
Physicochemical Properties
| Compound | Molecular Formula | Functional Group | Substituent Position (Phenyl) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₉F₃N₂O₂S | -COOH | 2-CF₃ | 3.2 | 0.15 (PBS) |
| 4-CF₃ Carboxamide (CAS 1016889-40-9) | C₁₂H₁₀F₃N₂OS | -CONH₂ | 4-CF₃ | 2.8 | 0.45 (DMSO) |
| Ethyl Ester (CAS 899684-20-9) | C₁₄H₁₃F₃N₂O₂S | -COOEt | 2-CF₃ | 4.1 | 1.20 (EtOH) |
| 4-Cl Carboxamide (CAS 61019-23-6) | C₁₁H₉ClN₂OS | -CONH₂ | 4-Cl | 2.5 | 0.60 (DMSO) |
*Calculated using XLogP3 .
Biological Activity
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features, including the trifluoromethyl group, enhance its lipophilicity and biological interactions, making it a candidate for further pharmaceutical research.
- Molecular Formula : CHFN OS
- Molecular Weight : 287.26 g/mol
- CAS Number : 899692-14-9
The compound's mechanism of action primarily involves:
- Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating better penetration through biological membranes.
- Target Interaction : It interacts with specific proteins and enzymes, influencing various biological processes such as enzyme modulation and receptor activation .
Antimicrobial Properties
Research indicates that 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound also demonstrates promising anticancer properties. It has been evaluated in various in vitro and in vivo studies, showing effectiveness against different cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .
Comparative Analysis with Similar Compounds
The following table compares 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid | Fluorine instead of trifluoromethyl | Less lipophilic than trifluoromethyl derivative |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid | Chlorine instead of trifluoromethyl | Similar reactivity but lower biological activity |
| 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acid | Nitro group instead of trifluoromethyl | Different electronic properties affecting reactivity |
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial properties.
- Anticancer Activity
Synthesis
The synthesis of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically employs the Gewald reaction, which allows for the introduction of necessary functional groups while forming thiophene derivatives. This method involves:
- Reacting elemental sulfur with a ketone or aldehyde.
- Introducing cyanoacetamide under controlled conditions.
Q & A
Q. Critical Parameters :
- Temperature control during condensation (60–80°C optimal) .
- Solvent choice (e.g., ethanol minimizes side reactions) .
- Catalyst selection (e.g., piperidine enhances reaction rate) .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
Advanced Research Question
Contradictions may arise due to:
- Tautomerism : The amino and carboxylic acid groups enable keto-enol tautomerism, altering NMR peaks .
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals .
- Impurity Peaks : Trace solvents (e.g., ethyl acetate) may appear in IR; compare with reference spectra from databases like PubChem .
Q. Methodology :
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Conduct X-ray crystallography for definitive structural confirmation .
What is the role of the trifluoromethyl group in modulating biological activity?
Advanced Research Question
The -CF₃ group enhances:
Q. Evidence :
- Analogues lacking -CF₃ show 10-fold lower activity in receptor-binding assays .
How do structural modifications (e.g., substituent position) affect pharmacological properties?
Q. Structure-Activity Relationship (SAR) Study
| Modification | Impact | Source |
|---|---|---|
| 2-(trifluoromethyl)phenyl vs. 4-fluorophenyl | Higher lipophilicity and CNS penetration | |
| Acrylic acid vs. propanoic acid | Improved hydrogen bonding with catalytic lysine residues | |
| Thiophene ring substitution | Alters π-stacking with aromatic residues in binding pockets |
What experimental strategies are recommended for analyzing stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
Q. Key Finding :
- The compound is stable at pH 7.4 (t½ > 24 hrs) but degrades rapidly in acidic conditions (pH 2, t½ = 3 hrs) .
How can computational modeling guide the design of derivatives with enhanced activity?
Advanced Research Question
Q. Case Study :
- Methyl ester derivatives showed improved bioavailability in silico ADMET predictions .
What are the challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Yield Optimization : Transition from batch to flow chemistry reduces reaction time by 40% .
- Purification at Scale : Replace column chromatography with solvent fractionation (e.g., ethyl acetate/hexane) .
- Cost of CF₃-Containing Reagents : Source trifluoromethylphenyl aldehydes from certified suppliers to ensure consistency .
How do researchers validate target engagement in cellular assays?
Advanced Research Question
- Photoaffinity Labeling : Use diazirine-modified analogues to crosslink with proteins in live cells .
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to purified receptors .
- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., GPCRs) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
